molecular formula C10H15N3O B13150827 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine

Cat. No.: B13150827
M. Wt: 193.25 g/mol
InChI Key: ZHBNOZACIAFFKF-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with piperidine-3-carboxylic acid under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C in the presence of hydrogen gas or LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h7-8,11H,1-6H2

InChI Key

ZHBNOZACIAFFKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3CC3

Origin of Product

United States

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